3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide 3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15338710
InChI: InChI=1S/C29H34N4O5/c1-38-25-14-8-5-11-22(25)19-31-26(34)16-18-32-28(36)23-12-6-7-13-24(23)33(29(32)37)20-27(35)30-17-15-21-9-3-2-4-10-21/h5-9,11-14H,2-4,10,15-20H2,1H3,(H,30,35)(H,31,34)
SMILES:
Molecular Formula: C29H34N4O5
Molecular Weight: 518.6 g/mol

3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide

CAS No.:

Cat. No.: VC15338710

Molecular Formula: C29H34N4O5

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide -

Specification

Molecular Formula C29H34N4O5
Molecular Weight 518.6 g/mol
IUPAC Name 3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C29H34N4O5/c1-38-25-14-8-5-11-22(25)19-31-26(34)16-18-32-28(36)23-12-6-7-13-24(23)33(29(32)37)20-27(35)30-17-15-21-9-3-2-4-10-21/h5-9,11-14H,2-4,10,15-20H2,1H3,(H,30,35)(H,31,34)
Standard InChI Key UIWIMTPWBNOUAQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4

Introduction

Structural Features and Molecular Properties

Core Quinazoline Framework

The quinazoline ring system forms the structural backbone of this compound, a heterocyclic scaffold comprising fused benzene and pyrimidine rings. This motif is widely recognized in medicinal chemistry for its versatility in interacting with biological targets, particularly enzymes and receptors . The presence of two ketone groups at positions 2 and 4 of the quinazoline ring introduces electron-withdrawing effects, potentially enhancing binding affinity through polar interactions.

Cyclohexene and Propanamide Substituents

A cyclohexene moiety is appended via an ethylamino linker to the quinazoline core. The unsaturated cyclohexene ring introduces conformational rigidity while retaining limited flexibility, a balance often sought in drug design to optimize target engagement and pharmacokinetics. The propanamide side chain, terminated by a 2-methoxybenzyl group, contributes hydrogen-bonding capacity and lipophilicity, factors critical for membrane permeability and bioavailability.

Molecular Data Table

PropertyValue
Molecular FormulaC₂₉H₃₄N₄O₅
Molecular Weight518.6 g/mol
IUPAC Name3-[1-[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Canonical SMILESCOC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4

Synthesis and Chemical Reactivity

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its complex architecture. While specific protocols remain proprietary, analogous quinazolinone derivatives are typically synthesized through cyclization of anthranilic acid with substituted amines in the presence of acetic anhydride . Key steps likely include:

  • Formation of the Quinazoline Core: Anthranilic acid reacts with acetic anhydride to generate 2-methylbenzoxazinone, an intermediate that subsequently undergoes nucleophilic attack by a primary amine to yield the quinazolinone skeleton .

  • Side-Chain Functionalization: The ethylamino-cyclohexene and propanamide groups are introduced via amide coupling reactions, employing carbodiimide-based activating agents to ensure regioselectivity.

Challenges in Purification

Purification of the final product is complicated by the compound’s high molecular weight and polarity. Recrystallization from ethanol or aqueous mixtures is commonly employed, though chromatographic techniques may be necessary to achieve >95% purity .

Comparative Analysis with Structural Analogs

Analog 1: 4-{[1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-[(4-methylphenyl)methyl]benzamide

This analog replaces the 2-methoxybenzyl group with a 4-methylbenzyl substituent . The modification reduces polarity, potentially enhancing metabolic stability but decreasing aqueous solubility. Comparative studies indicate that methoxy groups improve AChE affinity due to additional hydrogen bonding, whereas methyl groups favor CYP450 resistance .

Analog 2: Thiadiazole-Substituted Quinazolinones

Derivatives bearing 1,3,4-thiadiazole moieties exhibit enhanced AChE inhibition (e.g., compound 5d, IC₅₀ = 12.3 µM) . The thiadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in the enzyme’s active site, a feature absent in the cyclohexene-containing compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator